Tributyl(3-hydroxypropyl)phosphanium chloride
Overview
Description
Tributyl(3-hydroxypropyl)phosphanium chloride is an organophosphorus compound that belongs to the class of phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups. This compound is notable for its applications in various chemical processes, including catalysis and as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tributyl(3-hydroxypropyl)phosphanium chloride typically involves the reaction of tributylphosphine with 3-chloropropanol. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol is replaced by the tributylphosphine group, forming the desired phosphonium salt.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine. The product is then purified by recrystallization or distillation to obtain high purity this compound.
Chemical Reactions Analysis
Types of Reactions: Tributyl(3-hydroxypropyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the phosphine.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or alkoxides are commonly used.
Major Products:
Oxidation: Tributyl(3-hydroxypropyl)phosphine oxide.
Reduction: Tributyl(3-hydroxypropyl)phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Tributyl(3-hydroxypropyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its potential as an antimicrobial agent, particularly against biofilm-forming bacteria.
Industry: It is used in the production of ionic liquids, which are employed as solvents and electrolytes in various industrial processes.
Mechanism of Action
The mechanism of action of tributyl(3-hydroxypropyl)phosphanium chloride involves its ability to interact with various molecular targets through its positively charged phosphorus center. This allows it to form stable complexes with negatively charged species, facilitating various chemical reactions. In biological systems, it can disrupt cell membranes of bacteria, leading to their antimicrobial effects.
Comparison with Similar Compounds
Tributylphosphine: Similar in structure but lacks the hydroxyl group, making it less hydrophilic.
Triphenylphosphine: Contains phenyl groups instead of butyl groups, leading to different reactivity and solubility properties.
Tetrabutylphosphonium chloride: Contains an additional butyl group, making it more hydrophobic.
Uniqueness: Tributyl(3-hydroxypropyl)phosphanium chloride is unique due to the presence of the hydroxyl group, which imparts hydrophilic properties and enhances its solubility in aqueous media. This makes it particularly useful in applications where water solubility is advantageous, such as in biological and medicinal research.
Properties
IUPAC Name |
tributyl(3-hydroxypropyl)phosphanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34OP.ClH/c1-4-7-12-17(13-8-5-2,14-9-6-3)15-10-11-16;/h16H,4-15H2,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGORNMCAOLVEEI-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCO.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34ClOP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596175 | |
Record name | Tributyl(3-hydroxypropyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.85 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196215-15-3 | |
Record name | Tributyl(3-hydroxypropyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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